molecular formula C10H7NO2S2 B1391632 2-[(4-Nitrophenyl)thio]thiophene CAS No. 857361-59-2

2-[(4-Nitrophenyl)thio]thiophene

Cat. No.: B1391632
CAS No.: 857361-59-2
M. Wt: 237.3 g/mol
InChI Key: HOHQPTIRZPSYMA-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)thio]thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-nitrophenylthio group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-[(4-Nitrophenyl)thio]thiophene typically involves the reaction of 4-nitrothiophenol with thiophene derivatives under specific conditions. One common method is the copper-catalyzed C-S coupling reaction, which provides a straightforward route to diaryl thioethers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(4-Nitrophenyl)thio]thiophene undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Nitrophenyl)thio]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)thio]thiophene involves its interaction with specific molecular targets, leading to various biological effects. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

2-[(4-Nitrophenyl)thio]thiophene can be compared with other thiophene derivatives such as:

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQPTIRZPSYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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